3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature Conventions for Polycyclic Heteroaromatic Systems
The systematic name 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one adheres to IUPAC rules for fused heterocycles and substituent prioritization.
Pyrido[1,2-a]pyrimidin-4-one Core
- Pyrido[1,2-a]pyrimidine : The parent bicyclic system combines pyridine (six-membered, one nitrogen) and pyrimidine (six-membered, two nitrogens) fused at the pyridine’s 1,2-positions and pyrimidine’s a-face. The fusion numbering follows IUPAC guidelines, where the pyridine ring is designated as the "base component" with priority over pyrimidine due to its lower heteroatom count.
- 4-one Suffix : Indicates a ketone group at position 4 of the pyrimidine ring.
Substituent Analysis
- 2-(Phenylsulfanyl) : A phenylthio (-SPh) group at position 2 of the pyrido[1,2-a]pyrimidine core.
- 7-Methyl : A methyl group at position 7 on the pyridine ring.
- 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl] :
- Thiazolidinone Substituent : A 1,3-thiazolidine ring with:
- 3-Ethyl : Ethyl group at position 3.
- 4-oxo : Ketone at position 4.
- 2-thioxo : Thioketone at position 2.
- (Z)-Configuration : The methylidene group (-CH=) adopts a Z geometry, with higher-priority groups (3-ethyl and 4-oxo) on the same side of the double bond.
- Thiazolidinone Substituent : A 1,3-thiazolidine ring with:
Table 1: Key Nomenclature Rules Applied
Crystallographic Analysis of Pyrido[1,2-a]pyrimidin-4-one Core Structure
While crystallographic data for this specific compound is unavailable, structural insights can be inferred from analogous systems:
Planarity and Ring Fusion
- The pyrido[1,2-a]pyrimidin-4-one core adopts a nearly planar conformation due to π-conjugation across the fused rings. X-ray studies of pyrido[3,2-d]pyrimidine derivatives show bond lengths of ~1.33 Å for C=N in the pyrimidine ring and ~1.40 Å for C-C in the pyridine ring.
- The ketone at C4 introduces slight distortion, with the carbonyl oxygen (O4) deviating by ~5° from the plane.
Hydrogen Bonding and Packing
- In related structures, the carbonyl oxygen (O4) participates in intermolecular hydrogen bonds with NH groups or water molecules, influencing crystal packing.
- The phenylsulfanyl group at C2 may engage in van der Waals interactions due to its bulky aromatic moiety.
Table 2: Predicted Bond Lengths (Å) in Core Structure
| Bond Type | Length (Å) | Source |
|---|---|---|
| Pyridine C-N | 1.34 | |
| Pyrimidine C=N | 1.32 | |
| C=O (Ketone) | 1.22 |
Spectroscopic Characterization Strategies
¹H/¹³C Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Pyrido[1,2-a]pyrimidin-4-one Core :
- H6 and H8: Doublets at δ 8.2–8.5 ppm (aromatic protons adjacent to N).
- H7-Methyl: Singlet at δ 2.4 ppm.
- Thiazolidinone Substituent :
- Pyrido[1,2-a]pyrimidin-4-one Core :
- ¹³C NMR :
Fourier-Transform Infrared (FT-IR) Spectroscopy
- C=O Stretch : Strong band at ~1700 cm⁻¹ (pyrimidin-4-one).
- C=S Stretch : Medium intensity at ~1050 cm⁻¹ (thiazolidinone).
- Aromatic C-H : Peaks at ~3050 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
- Molecular Ion : [M+H]⁺ at m/z 452.0821 (calculated for C₂₁H₁₈N₃O₂S₂).
- Key Fragments :
Table 3: Characteristic Spectral Signals
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 8.3 ppm (H6), δ 2.4 ppm (CH₃) | |
| ¹³C NMR | δ 172 ppm (C=O), δ 128 ppm (C=S) | |
| FT-IR | 1700 cm⁻¹ (C=O), 1050 cm⁻¹ (C=S) |
Properties
Molecular Formula |
C21H17N3O2S3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S3/c1-3-23-20(26)16(29-21(23)27)11-15-18(28-14-7-5-4-6-8-14)22-17-10-9-13(2)12-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-11- |
InChI Key |
BYKFWOOVYVIDMJ-WJDWOHSUSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
Mechanistic Insight : The Ugi–Strecker step generates a nitrile intermediate, which undergoes base-mediated cyclization with isocyanates to form the tricyclic system.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | Enhances electrophilicity of carbonyl groups (yield: 72–78%). |
| Catalyst | Piperidine/acetic acid (1:1) | Facilitates enolate formation; improves Z-selectivity. |
| Temperature | 80–90°C, 6–8 h | Balances reaction rate and side-product formation. |
Stereochemical Control : The Z-configuration of the methylidene bridge is stabilized by polar aprotic solvents (e.g., DMSO), which reduce isomerization.
Functionalization at C2 and C7 Positions
C2 Phenylsulfanyl Group Incorporation
The phenylsulfanyl group is introduced via nucleophilic aromatic substitution (NAS) using thiophenol:
Regioselectivity : The C2 position is more electrophilic due to conjugation with the pyrimidinone ring, favoring NAS over C3.
C7 Methylation
Methylation is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl3:
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–8 h | 2–3 h (flow reactor) |
| Yield | 65–70% | 75–80% |
| Purification | Column chromatography | Crystallization (ethanol/water) |
Cost Drivers :
-
Thiophenol accounts for 40% of raw material costs.
Analytical Validation of Synthesis
Spectroscopic Confirmation
Purity Assessment
| Method | Purity Criteria |
|---|---|
| HPLC (C18 column) | ≥98% (retention time: 12.3 min) |
| TLC (hexane:EtOAc, 3:1) | Single spot (Rf = 0.45) |
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its potential to inhibit specific enzymes or receptors involved in disease pathways is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its application in the production of specialty chemicals is also being explored.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues, while the pyrido[1,2-a]pyrimidine core can engage in π-π stacking interactions with aromatic amino acids. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key analogs and their substituent-driven differences:
Spectroscopic and Physicochemical Properties
- NMR Analysis: demonstrates that substituents in regions A (positions 29–36) and B (39–44) significantly alter chemical shifts, reflecting changes in electron density and steric environments . For the target compound, the phenylsulfanyl group likely deshields adjacent protons, distinguishing it from amino-substituted analogs (e.g., –5).
- Thermodynamic Stability : The Z-configuration of the methylidene group is critical for maintaining planarity, as confirmed by crystallographic data (SHELX refinement) .
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to summarize the biological activity of this compound by reviewing various studies and findings related to its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.10 g/mol. The compound features a thiazolidinone moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antiviral properties. For instance, derivatives of thiazolidinones have shown efficacy against various viral infections:
- Anti-HIV Activity : Compounds within the thiazolidinone class have demonstrated inhibitory effects on HIV replication. One study reported an EC50 value (the concentration required to achieve 50% maximal effect) of 0.35 μM against HIV reverse transcriptase, indicating potent antiviral activity .
Anticancer Activity
The compound's structural features suggest potential activity against cancer cells. Research into related thiazolidinones has revealed:
- Cytotoxicity : Various thiazolidinone derivatives have been tested for cytotoxic effects on cancer cell lines. One study found that certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 μM against breast cancer cells, highlighting their potential as anticancer agents .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : Thiazolidinone derivatives often inhibit key viral enzymes such as reverse transcriptase and proteases, essential for viral replication.
- Induction of Apoptosis : Many thiazolidinones induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Antioxidant Properties : Some studies suggest that these compounds may exert antioxidant effects, protecting cells from oxidative stress and enhancing overall cellular health.
Case Study 1: Antiviral Efficacy
A recent study synthesized a series of thiazolidinone derivatives and evaluated their antiviral activity against HIV. The lead compound exhibited an EC50 value of 0.26 μM with minimal cytotoxicity in human T lymphocyte cells . This suggests that modifications to the thiazolidinone structure can enhance antiviral potency.
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines demonstrated that certain derivatives of the compound led to significant reductions in cell viability. For example, a derivative showed an IC50 value of 0.23 μM against a lung cancer cell line, indicating strong anticancer potential .
Data Tables
| Activity Type | Compound Derivative | EC50/IC50 Value (μM) | Target |
|---|---|---|---|
| Antiviral | Thiazolidinone Derivative A | 0.35 | HIV RT |
| Antiviral | Thiazolidinone Derivative B | 0.26 | HIV |
| Anticancer | Thiazolidinone Derivative C | 1.5 | Breast Cancer |
| Anticancer | Thiazolidinone Derivative D | 0.23 | Lung Cancer |
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : The synthesis involves a multi-step process, typically starting with condensation of thiazolidinone precursors with pyrido[1,2-a]pyrimidin-4-one derivatives. Key steps include:
- Formation of the thiazolidinone ring via cyclization of 3-ethyl-2-thioxo-thiazolidin-4-one intermediates.
- Introduction of the (Z)-configured methylidene group using aromatic aldehydes under controlled pH and temperature .
- Optimization of catalysts (e.g., Lewis acids like ZnCl₂) and solvents (e.g., DMF or ethanol) to enhance regioselectivity. Reaction monitoring via TLC and HPLC is critical to minimize by-products .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the (Z)-configuration of the methylidene group and substituent positions (e.g., phenylsulfanyl at position 2) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing sulfur-containing moieties .
- X-ray Crystallography : For unambiguous 3D structural confirmation, single-crystal X-ray diffraction is recommended .
Q. What initial biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer :
- Antimicrobial Screening : Use standardized microdilution assays (e.g., against E. coli or S. aureus) to evaluate MIC (Minimum Inhibitory Concentration) .
- Antioxidant Activity : Assess radical scavenging capacity via DPPH or ABTS assays, noting potential interference from the thioxo group .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to establish preliminary safety profiles .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step of the synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions .
- Temperature Gradients : Gradual heating (40–60°C) improves cyclization efficiency compared to isothermal conditions .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ or CuI) to accelerate ring closure .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate assays under controlled conditions (e.g., fixed pH, temperature) to rule out variability .
- Structural Confirmation : Re-analyze compound purity via NMR and HPLC to ensure activity discrepancies are not due to degradation or impurities .
- Dose-Response Curves : Use nonlinear regression models to validate IC₅₀ values and identify outliers .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with enzymes like COX-2 or DNA gyrase, focusing on the thioxo and sulfanyl groups’ roles .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like LogP and topological polar surface area .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
- Methodological Answer :
- Derivative Synthesis : Modify the phenylsulfanyl group (e.g., introduce electron-withdrawing substituents) or vary the thiazolidinone ring’s alkyl chain .
- Bioisosteric Replacement : Substitute the pyrido[1,2-a]pyrimidin-4-one core with triazolo[4,3-a]pyrimidine to enhance metabolic stability .
- Pharmacokinetic Profiling : Assess absorption/distribution using Caco-2 cell models and liver microsome assays to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
